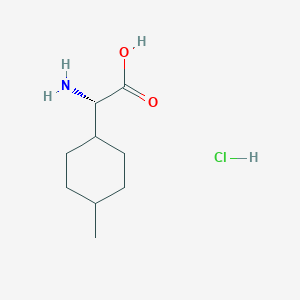

(S)-2-Amino-2-(4-methylcyclohexyl)acetic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-2-Amino-2-(4-methylcyclohexyl)acetic acid hydrochloride is a chiral amino acid derivative

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(4-methylcyclohexyl)acetic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-methylcyclohexanone.

Amination: The 4-methylcyclohexanone undergoes reductive amination with ammonia or an amine source to form the corresponding amine.

Chiral Resolution: The racemic mixture is then resolved using chiral agents or chromatography to obtain the (S)-enantiomer.

Hydrochloride Formation: Finally, the (S)-2-Amino-2-(4-methylcyclohexyl)acetic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated chromatography can be employed to enhance efficiency.

化学反应分析

Types of Reactions

(S)-2-Amino-2-(4-methylcyclohexyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of amides or other substituted derivatives.

科学研究应用

(S)-2-Amino-2-(4-methylcyclohexyl)acetic acid hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biological Studies: It is used in studies related to amino acid transport and metabolism.

Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of (S)-2-Amino-2-(4-methylcyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action.

相似化合物的比较

Similar Compounds

- 2-Amino-2-(4-methylcyclohexyl)acetic acid

- 2-Amino-2-(4-methylcyclohexyl)propanoic acid

- 2-Amino-2-(4-methylcyclohexyl)butanoic acid

Uniqueness

(S)-2-Amino-2-(4-methylcyclohexyl)acetic acid hydrochloride is unique due to its specific chiral configuration and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable in applications requiring high purity and specific enantiomeric forms.

生物活性

(S)-2-Amino-2-(4-methylcyclohexyl)acetic acid hydrochloride, commonly referred to as (S)-MCHA, is a chiral amino acid derivative notable for its structural similarities to natural amino acids. This compound has garnered attention for its potential biological activities and applications in pharmacology and biochemistry. This article delves into its biological activity, including mechanisms of action, interactions with enzymes and receptors, and relevant case studies.

- Chemical Formula : C₉H₁₈ClNO₂

- Molecular Weight : 171.24 g/mol

- Structure : Characterized by a cyclohexyl group with a methyl substituent at the para position, contributing to its unique steric and electronic properties.

(S)-MCHA's biological activity is primarily attributed to its ability to interact with various biochemical pathways. The compound may act as an agonist or antagonist at specific receptors and enzymes, modulating their activities. Its structural resemblance to natural amino acids allows it to participate in hydrogen bonding and ionic interactions due to its amino and carboxylic acid groups.

Interaction with Enzymes and Receptors

Research indicates that (S)-MCHA can influence the activity of several key enzymes:

- Cholinesterases : It has been shown to activate cholinesterases, which are crucial for neurotransmission .

- Cytochrome P450 Enzymes : The compound interacts with CYP enzymes, which play a significant role in drug metabolism .

- G Protein-Coupled Receptors (GPCRs) : (S)-MCHA has shown potential in modulating GPCR activity, impacting various physiological responses .

Biological Activity Data

The following table summarizes the biological activities of (S)-MCHA based on various assays:

| Assay Type | Activity (%) | Concentration Range (μM) |

|---|---|---|

| Cholinesterase Activator | 5.16% | ≤10 |

| CYP Activation | 8.64% | ≤10 |

| GPCR Activation | 5.06% | ≤10 |

This data highlights the compound's potential as a modulator in enzymatic pathways critical for neurotransmission and metabolism .

Study on P-glycoprotein Interaction

A study investigated the interaction of (S)-MCHA with P-glycoprotein (P-gp), a critical transporter involved in drug resistance. The compound was tested for its ability to stimulate ATPase activity, which is indicative of P-gp function. Results showed that (S)-MCHA could stimulate basal ATPase activity, suggesting it may act as a substrate for P-gp, potentially reversing multidrug resistance in cancer cells .

Antitumor Activity Assessment

In another study focused on cancer therapeutics, (S)-MCHA demonstrated significant antitumor effects in xenograft models. The compound showed a reduction in tumor volume without evident toxicity, indicating its potential as an anticancer agent . The mechanism was hypothesized to involve modulation of the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells.

属性

分子式 |

C9H18ClNO2 |

|---|---|

分子量 |

207.70 g/mol |

IUPAC 名称 |

(2S)-2-amino-2-(4-methylcyclohexyl)acetic acid;hydrochloride |

InChI |

InChI=1S/C9H17NO2.ClH/c1-6-2-4-7(5-3-6)8(10)9(11)12;/h6-8H,2-5,10H2,1H3,(H,11,12);1H/t6?,7?,8-;/m0./s1 |

InChI 键 |

NIBZCPLHVAVTCV-CEGZMALOSA-N |

手性 SMILES |

CC1CCC(CC1)[C@@H](C(=O)O)N.Cl |

规范 SMILES |

CC1CCC(CC1)C(C(=O)O)N.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。